2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
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Overview
Description
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C10H8FN3O3 and a molecular weight of 237.19 g/mol . This compound is known for its unique structure, which includes a fluorobenzyl group and an oxadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of 2-fluorobenzyl chloride with 4-amino-1,2,5-oxadiazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzyl 4-amino-1,3,4-oxadiazole-3-carboxylate
- 2-Fluorobenzyl 4-amino-1,2,4-triazole-3-carboxylate
- 2-Fluorobenzyl 4-amino-1,2,5-thiadiazole-3-carboxylate
Uniqueness
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts specific chemical and biological properties. This ring structure is less common compared to other heterocycles, making this compound a valuable subject for research and development .
Properties
IUPAC Name |
(2-fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFSFYPYPCSAOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635965 |
Source
|
Record name | (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340828-48-0 |
Source
|
Record name | (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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